molecular formula C24H48O3 B089810 2-Butoxyethyl stearate CAS No. 109-38-6

2-Butoxyethyl stearate

Cat. No. B089810
CAS RN: 109-38-6
M. Wt: 384.6 g/mol
InChI Key: NHUXFMNHQIITCP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of esters like 2-butoxyethyl stearate can be catalyzed by various catalysts, including ionic liquids and metal salts. For instance, 2-butoxyethyl acetate, a related ester, has been synthesized using ionic liquid catalysts such as 1-methyl-2-pyrrolidinone hydrosulfate, which shows excellent catalytic activity and allows for high yields under optimized conditions (Qian Jian, 2011). Similarly, n-butyl stearate, another ester closely related to 2-butoxyethyl stearate, can be synthesized efficiently using ammonium ferric sulfate or sodium bisulfate as catalysts, achieving high yields under specific conditions (Long Li-ping, 2002), (Z. Tong, 2002).

Scientific Research Applications

  • Hydrocarbons for Diesel Fuel via Decarboxylation of Vegetable Oils : This study discusses the deoxygenation of vegetable oils over a carbon-supported metal catalyst to produce diesel-fuel-like hydrocarbons. Compounds like stearic acid and ethyl stearate were used as model compounds, and the catalytic treatment resulted in the production of n-heptadecane with high selectivity (Kubičková et al., 2005).

  • Solvent-Free Acid-Catalyzed Ring-Opening of Epoxidized Oleochemicals Using Stearates/Stearic Acid : This research shows that magnesium stearate is an efficient catalyst for solvent-free ring-opening of epoxidized oleochemicals. The study synthesizes biogrease and thermoplastics using this process, indicating potential applications in the production of eco-friendly materials (Ahn, Kraft, & Sun, 2012).

  • Synthesis and Characterization of Poly(butylene adipate-co-terephthalate) Catalyzed by Rare Earth Stearates : Rare earth stearates were used as catalysts for preparing biodegradable poly(butylene adipate-co-terephthalate) with high molecular weight. This indicates potential applications in biodegradable plastics and materials science (Zhu et al., 2007).

  • Enzymatic Esterification for the Synthesis of Butyl Stearate and Ethyl Stearate : This study involves the enzymatic synthesis of butyl stearate and ethyl stearate, highlighting their applications in cosmetics and food industries. The process emphasizes environmentally friendly methods of producing these esters (Pereira et al., 2018).

  • Effects of Polyoxyethylene (40) Stearate on the Activity of P-Glycoprotein and Cytochrome P450 : This research investigates the impact of polyoxyethylene stearate on P-glycoprotein and cytochrome P450, indicating its potential role in pharmaceutical applications for enhancing oral bioavailability of certain drugs (Zhu et al., 2009).

  • Preparation, Characterization and in Vitro Activities Evaluation of Solid Lipid Nanoparticles Based on PEG-40 Stearate : This study involves the use of polyoxyethylene-40 stearate in the administration of antifungal agents. The findings suggest applications in treating infections sustained by Candida albicans (Cassano et al., 2016).

Safety And Hazards

2-Butoxyethyl stearate is a flammable material . It can cause irritation to the skin, eyes, and respiratory system . In case of accidental ingestion or inhalation, it is recommended to move the victim into fresh air, give oxygen if breathing is difficult, and seek immediate medical attention .

Future Directions

Currently, 2-Butoxyethyl stearate is provided to early discovery researchers as part of a collection of unique chemicals . Its future applications will depend on the findings of these researchers. As with any chemical, it’s important to handle 2-Butoxyethyl stearate with care and use it responsibly.

properties

IUPAC Name

2-butoxyethyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H48O3/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24(25)27-23-22-26-21-6-4-2/h3-23H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUXFMNHQIITCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCOCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1059369
Record name 2-Butoxyethyl stearate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1059369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Octadecanoic acid, 2-butoxyethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

2-Butoxyethyl stearate

CAS RN

109-38-6
Record name 2-Butoxyethyl octadecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butoxyethyl stearate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109386
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecanoic acid, 2-butoxyethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Butoxyethyl stearate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1059369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-butoxyethyl stearate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.336
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUTOXYETHYL STEARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8Z67G539F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
WC Mast, CH Fisher - Industrial & Engineering Chemistry, 1949 - ACS Publications
It is, of course, well known that plasticized polyvinyl chloride becomes somewhatanisotropic in certain forming operations such as calendering, extrusion, etc. However, in such …
Number of citations: 3 pubs.acs.org
P Laffort - 2018 - 41.89.240.73
Innovative viewpoint on the older topic of the van der Waals forces, is of interesting and significant issue to be concerned in both the fields related to the fundamental investigation and …
Number of citations: 2 41.89.240.73
G Wypych - 2021 - books.google.com
Handbook of Antiblocking, Release, and Slip Additives, Fourth Edition, is the only comprehensive reference available on the subject of antiblocking, release, and slip additives, which …
Number of citations: 45 books.google.com
SK Ghosh, TA Sanyal, TA Bera - Plant Cell Biotechnology and …, 2020 - researchgate.net
The edible and wild mushrooms are recognized as important source of anticancer agents. Our aims are to harness methanolic extracts of Agaricus bisporus (ABME) and to test for …
Number of citations: 5 www.researchgate.net
C Selwitz - core.ac.uk
… 2-butoxyethyl stearate oil-modified sebacic acid alkyd diisopentyl phthalate 2-butoxyethyl oleate nonoxydizing alkyd 2-ethoxyethyl ricinoleate nonoxidizing alkyd raw castor oil dioctyl …
Number of citations: 7 core.ac.uk
CM Selwitz - 1988 - books.google.com
This report attempts to isolate and separately examine each of the factors known to lead to cellulose nitrate decomposition, and then relate their contribution to the instability of the …
Number of citations: 182 books.google.com

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